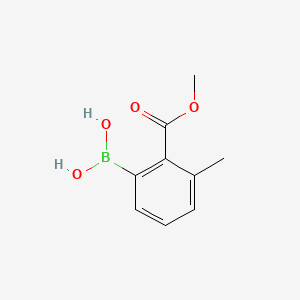
2-Methoxycarbonyl-3-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxycarbonyl-3-methylphenylboronic acid is an organoboron compound . It is used as a reagent in the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Molecular Structure Analysis
The molecular formula of 2-Methoxycarbonyl-3-methylphenylboronic acid is C9H11BO4 . The molecular weight is 193.99 .Chemical Reactions Analysis
2-Methoxycarbonyl-3-methylphenylboronic acid is used in the Suzuki-Miyaura coupling reaction . This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
2-Methoxycarbonyl-3-methylphenylboronic acid is a solid at room temperature . Its melting point is 104 °C . It is soluble in methanol .科学的研究の応用
Synthesis and Functionalization
2-Methoxycarbonyl-3-methylphenylboronic acid is a compound that has been explored in the synthesis and functionalization of various chemical entities. A key application involves its role in cross-coupling reactions, where it serves as a boronic acid derivative. Such reactions are fundamental in creating complex organic molecules, highlighting its importance in synthetic organic chemistry. For instance, it has been utilized in the preparation of phosphonic acids, which are crucial for their bioactive properties and for targeting bone, among other applications (Sevrain et al., 2017). Moreover, its role extends to the alkoxycarbonylation of unsaturated phytogenic substrates, demonstrating its utility in creating ester products through palladium-catalyzed processes. This is particularly relevant for the chemical industry's aim towards resource-saving and enhancing environmental safety (Sevostyanova & Batashev, 2023).
Catalysis and Material Science
In material science, derivatives of phenylboronic acids, including 2-methoxycarbonyl-3-methylphenylboronic acid, are integral for constructing molecular receptors and for their biological activity. Benzoxaboroles, closely related to phenylboronic acids, have found applications as molecular receptors for sugars and glycoconjugates, showcasing the compound's versatility in binding studies and the development of biosensors (Adamczyk-Woźniak et al., 2009). This underpins its potential in the design of functional materials that require specific molecular recognition properties.
Environmental and Analytical Chemistry
Furthermore, the structural attributes of 2-methoxycarbonyl-3-methylphenylboronic acid lend themselves to environmental and analytical chemistry applications. For example, the sorption of herbicides to soil and organic matter involves similar compounds, indicating the relevance of boronic acids in understanding environmental contamination and remediation processes. Such studies provide insights into the mechanisms of herbicide action and their environmental impact, although direct applications of 2-methoxycarbonyl-3-methylphenylboronic acid in this area require further exploration (Werner et al., 2012).
Biomedical Research
In the biomedical field, phenylboronic acids and their derivatives have been studied for their potential in developing electrochemical biosensors. These compounds, due to their ability to bind 1,2- and 1,3-diols selectively, can be modified for glucose sensing, illustrating their importance in diabetes management and related health conditions. The selective binding property is crucial for the development of sensitive and selective biosensors, providing a direct application of 2-methoxycarbonyl-3-methylphenylboronic acid in health technologies (Anzai, 2016).
Safety And Hazards
特性
IUPAC Name |
(2-methoxycarbonyl-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTAZWVTOISYED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681863 |
Source


|
| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonyl-3-methylphenylboronic acid | |
CAS RN |
1256355-42-6 |
Source


|
| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

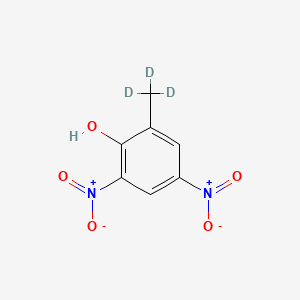
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)
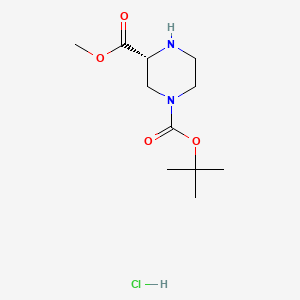
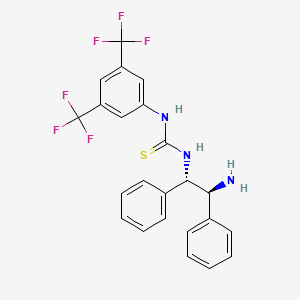

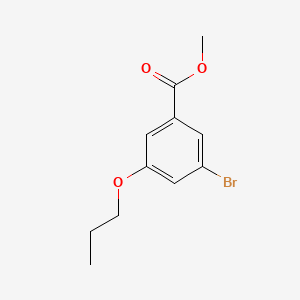
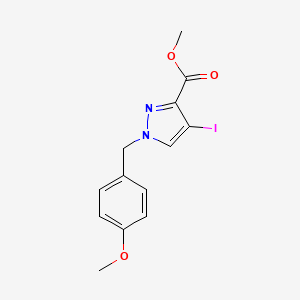
![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)
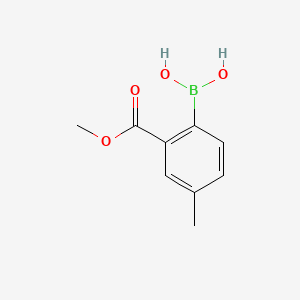
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)
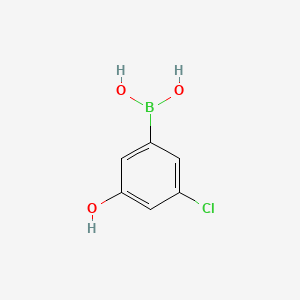

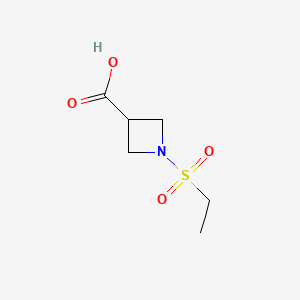
![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)